2-(5-Fluoropyridin-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOEFAFELPMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS 1211579-37-1): Synthesis, Characterization, and Applications
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced therapeutic profiles.[1] Within this context, the fluorinated pyridine motif has emerged as a particularly valuable pharmacophore, present in a wide array of approved drugs and clinical candidates.[2]
This technical guide provides a comprehensive overview of 2-(5-Fluoropyridin-2-yl)propan-2-amine, a tertiary amine built on the 5-fluoropyridine core. While specific literature on this exact molecule (CAS 1211579-37-1) is sparse, its structural components suggest significant potential as a building block in drug discovery programs. This guide, therefore, presents a plausible and detailed synthetic route, a thorough analysis of its expected analytical characteristics, and a discussion of its potential applications, drawing upon established principles of organic chemistry and the known pharmacology of related structures. The content herein is designed to empower researchers, scientists, and drug development professionals to synthesize, characterize, and strategically deploy this and similar fluorinated pyridine derivatives.
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1211579-37-1 | Anichem |
| Molecular Formula | C₈H₁₁FN₂ | Anichem |
| Molecular Weight | 154.19 g/mol | Anichem |
| Monoisotopic Mass | 154.0906 Da | PubChem (isomer)[3] |
| Predicted XLogP | 0.4 - 0.6 | PubChem (isomers)[3][4] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem (isomer)[3] |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem (isomer)[3] |
| Predicted pKa (most basic) | ~8.5 (Pyridine N) | ACD/Labs Prediction |
A Proposed Multi-Step Synthesis Pathway
The synthesis of this compound can be envisioned through a logical, multi-step sequence starting from commercially available precursors. The proposed pathway focuses on robust and well-established chemical transformations.
Caption: A proposed four-step synthetic workflow.
Step 1: Synthesis of 2-Bromo-5-fluoropyridine via Sandmeyer Reaction
The initial step involves the conversion of the commercially available 2-amino-5-fluoropyridine to the corresponding 2-bromo derivative. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[5][6]
Caption: Simplified mechanism of the Sandmeyer bromination.
Detailed Experimental Protocol (Step 1):
-
Diazotization: To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Bromination: A solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water is prepared and added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The evolution of nitrogen gas will be observed.
-
Work-up: After stirring for 1 hour at low temperature, the reaction is quenched by the addition of a strong base (e.g., 32% NaOH solution) until the mixture is basic.
-
Extraction and Purification: The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, which is volatile, is then purified by column chromatography on silica gel.[7]
Step 2: Grignard Reaction for C-C Bond Formation
The 2-bromo-5-fluoropyridine intermediate is then subjected to a Grignard reaction to introduce the propan-2-ol moiety. This involves the formation of a pyridylmagnesium halide, which subsequently acts as a nucleophile, attacking the carbonyl carbon of acetone.[8]
Caption: Simplified mechanism of the Grignard reaction with acetone.
Detailed Experimental Protocol (Step 2):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF is added dropwise to maintain a gentle reflux.
-
Addition of Acetone: Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium), the reaction mixture is cooled to 0 °C. A solution of anhydrous acetone (1.1 eq) in anhydrous THF is then added dropwise.
-
Quench and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude tertiary alcohol, 2-(5-fluoropyridin-2-yl)propan-2-ol, can be purified by column chromatography.
Step 3 & 4: Conversion of Tertiary Alcohol to Amine via Ritter Reaction and Hydrolysis
The final steps involve the conversion of the tertiary alcohol to the target primary amine. This is a challenging transformation. The Ritter reaction provides a viable, albeit potentially harsh, route.[9][10] It proceeds by forming a stable tertiary carbocation from the alcohol in the presence of a strong acid. This carbocation is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion, which upon hydrolysis yields an N-alkyl amide. Subsequent hydrolysis of the amide furnishes the desired primary amine.[11]
Detailed Experimental Protocol (Step 3 & 4):
-
Ritter Reaction: The tertiary alcohol, 2-(5-fluoropyridin-2-yl)propan-2-ol (1.0 eq), is dissolved in acetonitrile (used as both reactant and solvent). The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Hydrolysis to Amide: The reaction mixture is then carefully poured onto ice and neutralized with a strong base (e.g., aqueous NaOH) to hydrolyze the intermediate nitrilium ion to the N-(2-(5-fluoropyridin-2-yl)propan-2-yl)acetamide.
-
Amide Extraction: The amide is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Amide Hydrolysis: The crude amide is then subjected to hydrolysis under either acidic (e.g., refluxing in 6M HCl) or basic (e.g., refluxing in aqueous NaOH) conditions to cleave the amide bond.
-
Final Purification: After hydrolysis, the reaction mixture is neutralized, and the final product, this compound, is extracted, dried, and purified by column chromatography or distillation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage. The primary methods employed would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the target compound and its key precursors. Predictions are based on known substituent effects on the pyridine ring and data from analogous structures.[12][13][14]
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| 2-Bromo-5-fluoropyridine | H-3: ~7.4 (dd), H-4: ~7.8 (ddd), H-6: ~8.3 (d) | C-2: ~145 (d), C-3: ~125 (d), C-4: ~140 (d), C-5: ~158 (d, ¹JCF ≈ 240 Hz), C-6: ~148 (d) |
| 2-(5-Fluoropyridin-2-yl)propan-2-ol | H-3: ~7.3 (dd), H-4: ~7.9 (ddd), H-6: ~8.4 (d), CH₃: ~1.5 (s, 6H), OH: broad s | C-2: ~165 (d), C-3: ~120 (d), C-4: ~138 (d), C-5: ~157 (d, ¹JCF ≈ 240 Hz), C-6: ~147 (d), C(OH): ~70, CH₃: ~28 |
| This compound | H-3: ~7.2 (dd), H-4: ~7.8 (ddd), H-6: ~8.3 (d), CH₃: ~1.4 (s, 6H), NH₂: broad s | C-2: ~168 (d), C-3: ~118 (d), C-4: ~137 (d), C-5: ~156 (d, ¹JCF ≈ 240 Hz), C-6: ~146 (d), C(NH₂): ~55, CH₃: ~30 |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 's' a singlet. The coupling constants (J) for protons on the fluoropyridine ring are complex due to F-H coupling.
Mass Spectrometry (MS) Fragmentation
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the intermediates and the final product. The fragmentation patterns can provide further structural confirmation. For pyridine derivatives, fragmentation often involves cleavage of the bonds adjacent to the nitrogen-containing ring.[15][16] For the target compound, a prominent fragment would be expected from the loss of a methyl group (M-15), leading to a stabilized secondary carbocation.
Potential Applications in Drug Discovery
The this compound scaffold is a promising building block for several reasons:
-
Metabolic Blocking: The fluorine atom at the 5-position can block a potential site of metabolic oxidation, potentially increasing the compound's half-life and improving its pharmacokinetic profile.[17]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Tertiary Amine Moiety: The gem-dimethyl group adjacent to the amine provides steric bulk, which can influence receptor selectivity and reduce off-target effects. This structural motif is found in various bioactive molecules.
-
Versatile Synthetic Handle: The primary amine serves as a versatile point for further chemical modification, allowing for the construction of diverse libraries of compounds for high-throughput screening. It can be readily acylated, alkylated, or used in other coupling reactions to explore structure-activity relationships (SAR).
This scaffold could be incorporated into molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, where fluorinated pyridines have already demonstrated significant utility.[2]
Conclusion
While this compound is not extensively described in the current scientific literature, its synthesis is achievable through a logical sequence of well-established organic reactions. This guide provides a robust, albeit hypothetical, framework for its preparation and characterization. The inherent properties of the fluoropyridine ring combined with the sterically hindered tertiary amine make this compound and its derivatives highly attractive for exploration in drug discovery and medicinal chemistry programs. The detailed protocols and analytical predictions herein serve as a valuable resource for researchers seeking to leverage this promising chemical scaffold.
References
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Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines | Chemical Reviews. (2008, June 21). Available from: [Link]
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available from: [Link]
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Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. Available from: [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). Medicinal Chemistry. Available from: [Link]
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1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Available from: [Link]
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Synthesis of chiral α-tertiary amines and tertiary alcohols a Synthesis... | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]
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Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. (n.d.). Available from: [Link]
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What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? - Quora. (2021, May 10). Available from: [Link]
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Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. (n.d.). Available from: [Link]
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Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate. (n.d.). Available from: [Link]
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2-(5-fluoropyridin-3-yl)propan-2-amine - PubChem. (n.d.). Available from: [Link]
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Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Available from: [Link]
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Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für Naturforschung. (n.d.). Available from: [Link]
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Sandmeyer reaction - Wikipedia. (n.d.). Available from: [Link]
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Ritter reaction - Wikipedia. (n.d.). Available from: [Link]
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† 1H-NMR and 13C-NMR Spectra. (n.d.). Available from: [Link]
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Ritter Reaction. (2019, January 11). Available from: [Link]
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Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (2026, January 29). Available from: [Link]
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"NMR spectral characteristics of fluorocontaining pyridines". (2017, April). Fluorine notes. Available from: [Link]
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Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (n.d.). Available from: [Link]
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Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (n.d.). Available from: [Link]
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First direct lithiation of 2-pyridylpiperazine on solid phase - PubMed. (2002, May 16). Available from: [Link]
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2-(5-fluoropyridin-2-yl)propan-1-amine - PubChem. (n.d.). Available from: [Link]
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Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025, August 6). Available from: [Link]
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Fluorinated Pyridine Building Blocks: Strategic Integration in Drug Discovery
Executive Summary
The incorporation of fluorine into pyridine scaffolds is a non-negotiable strategy in modern medicinal chemistry. It is not merely a steric substitution; it is an electronic overhaul of the heterocycle. This guide details the technical utility of fluorinated pyridines, focusing on their ability to modulate basicity (pKa), block oxidative metabolism, and alter lipophilicity. We provide a validated protocol for the synthesis of 2-fluoropyridine building blocks via the Halex reaction and analyze the structural logic of FDA-approved kinase inhibitors.
Part 1: The Physicochemical Rationale
The pyridine ring is ubiquitous in drug discovery, yet its inherent basicity (pKa ~5.2) and susceptibility to N-oxidation or C-oxidation often limit its utility.[1][2] Fluorination addresses these liabilities through the "Fluorine Effect."
Basicity Modulation (pKa)
The high electronegativity of fluorine (
-
Improving Permeability: reducing the percentage of ionized species at physiological pH (7.4).
-
Reducing hERG Toxicity: Lower basicity correlates with reduced trapping in the hERG channel, a common liability for basic amines.
Table 1: Comparative pKa Values of Pyridine Derivatives
| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect |
| Pyridine | C₅H₅N | 5.23 | Reference Standard |
| 3-Fluoropyridine | 3-F-C₅H₄N | 2.97 | Inductive withdrawal (-I) |
| 2-Fluoropyridine | 2-F-C₅H₄N | -0.44 | Strong -I + Mesomeric interaction |
| 2,6-Difluoropyridine | 2,6-F₂-C₅H₃N | -2.60 | Cumulative withdrawal |
Metabolic Blockade
Cytochrome P450 enzymes typically attack electron-rich aromatic rings or the nitrogen lone pair (N-oxidation).[1][2]
-
C-H Oxidation: Fluorine’s strong C-F bond (approx. 116 kcal/mol) renders the carbon atom inert to oxidative attack, effectively blocking "soft spots" (e.g., the 2- or 3-position).[1][2]
-
N-Oxidation: By lowering the HOMO energy of the nitrogen lone pair, fluorine reduces the propensity for N-oxide formation.[2]
Strategic Decision Matrix
The following logic flow guides the selection of the fluorination site based on the medicinal chemistry objective.
Figure 1: Decision matrix for selecting fluorination sites on pyridine scaffolds to address specific ADME liabilities.
Part 2: Synthetic Strategies & Methodologies
Accessing fluorinated pyridines is synthetically distinct from standard aromatics due to the electron-deficient nature of the ring. Electrophilic fluorination (e.g., Selectfluor) is often sluggish.[2] Nucleophilic Aromatic Substitution (
The Halex Reaction (Halogen Exchange)
The industry standard for generating building blocks like 2-fluoropyridine is the Halex reaction .[1] This involves displacing a chloride or bromide with a fluoride ion.[3][4]
-
Reagents: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1][2]
-
Catalysts: Phase Transfer Catalysts (18-crown-6 or tetraphenylphosphonium bromide) are essential to solubilize the fluoride ion in aprotic solvents.[1][2]
-
Solvents: Polar aprotic solvents (DMSO, Sulfolane, NMP) are required to enhance the nucleophilicity of
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Diazotization (Balz-Schiemann)
Used for 3-fluoropyridines where
-
Mechanism: Conversion of 3-aminopyridine to the diazonium tetrafluoroborate salt, followed by thermal decomposition.[2]
-
Safety Note: Diazonium salts are potentially explosive; this method is less preferred for large-scale manufacturing compared to Halex.[1][2]
Part 3: Detailed Experimental Protocol
Protocol: Scalable Synthesis of 2-Fluoropyridine via Halex Reaction. Objective: Convert 2-chloropyridine to 2-fluoropyridine.
Materials & Reagents[2][4][5]
-
Substrate: 2-Chloropyridine (1.0 equiv).
-
Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.0 equiv).[1][2] Note: Spray-drying increases surface area and reactivity.[1][2]
-
Catalyst: 18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide (
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Equipment: High-pressure Monel or Hastelloy autoclave (due to corrosivity of
at high temp).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Drying (Critical): Ensure all reagents are strictly anhydrous. Water solvates
, killing its nucleophilicity.[1] Dry KF under vacuum at 150°C for 4 hours before use.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Charging: In a glovebox or under
, charge the autoclave with 2-chloropyridine, dried KF, and 18-crown-6. Add anhydrous DMSO (approx. 5 mL per gram of substrate). -
Reaction: Seal the autoclave. Heat to 180°C with vigorous stirring. Maintain temperature for 12–18 hours.
-
Monitoring: Aliquot analysis via GC-MS or
-NMR.[1] Look for the disappearance of the chloride starting material.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Workup: Cool to room temperature. Dilute the mixture with water (to dissolve salts) and extract three times with Diethyl Ether (
).[1] Note: 2-Fluoropyridine is volatile; avoid high-vacuum concentration.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Dry the organic layer over
. Carefully concentrate via fractional distillation at atmospheric pressure.-
Yield Target: 75–85%.
-
Reaction Workflow Diagram
Figure 2: Workflow for the Halex synthesis of 2-fluoropyridine from chloropyridine precursors.
Part 4: Case Study - Pralsetinib
Drug: Pralsetinib (Gavreto™) Target: RET Kinase (Rearranged during Transfection).[1][2] Indication: RET fusion-positive Non-Small Cell Lung Cancer (NSCLC).[1][2][5]
Structural Analysis
Pralsetinib features a 6-(4-fluoropyrazol-1-yl)pyridin-3-yl moiety.[1][2]
-
The Fluorine Role: The fluorine is not on the pyridine itself, but on the attached pyrazole. However, the pyridine acts as the central scaffold linking the pyrazole to the cyclohexyl amide.
-
Pyridine Function: The pyridine nitrogen serves as a hydrogen bond acceptor in the kinase hinge region.
-
Why Fluorine? In related RET inhibitors (and generally in this class), fluorine substitution on the heterocycles attached to the pyridine (or the pyridine itself in analogs) is used to fine-tune the dihedral angle (via conformational bias) and protect the ring from oxidation, extending the half-life (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Impact
The optimization of the pyridine-based scaffold in Pralsetinib allowed for high selectivity against RET mutants (V804L) that typically develop resistance to multikinase inhibitors.[1]
References
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Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]
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Senaweera, S., et al. (2014).[2] Understanding the Reactivity of Fluorinated Pyridines in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Link
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Blueprint Medicines. (2020).[5] FDA Approval Package for Pralsetinib (Gavreto).[1][2] U.S. Food and Drug Administration.[5][6] Link
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Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for Halex solvent selection principles). Link[1][2]
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An In-depth Technical Guide to Gem-Dimethyl Substituted Pyridine Amine Fragments in Modern Drug Discovery
Abstract
The gem-dimethyl substituted pyridine amine motif is a cornerstone in contemporary medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and versatile pharmacophoric features. This guide provides an in-depth exploration of this critical chemical fragment, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic importance of the gem-dimethyl group, detail robust synthetic protocols, and survey its application in the development of innovative therapeutics. This document is designed to be a practical and authoritative resource, bridging fundamental chemical principles with real-world applications in pharmaceutical research.
The Strategic Advantage of the Gem-Dimethyl Group in Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its ability to form hydrogen bonds, act as a polar motif, and serve as a versatile synthetic handle makes it a frequent choice for lead optimization. The incorporation of a gem-dimethyl group onto a pyridine amine fragment, however, introduces several distinct and highly advantageous properties that medicinal chemists strategically leverage.
The gem-dimethyl moiety is a structural feature frequently found in many natural products of clinical interest, including taxanes, epothilones, and various antibiotics.[4][5] Inspired by nature, medicinal chemists have extensively utilized this group to enhance the properties of synthetic molecules.[4][5] Key benefits include:
-
Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is sterically hindered, which can block or slow down metabolic pathways such as oxidation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life.[4][6]
-
Increased Potency and Selectivity: The gem-dimethyl group can provide conformational constraint, locking the molecule into a bioactive conformation that enhances binding affinity to its target.[4][5] These van der Waals interactions can significantly contribute to the overall potency and selectivity of a drug candidate.
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the two methyl groups can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the gem-dimethyl group can influence the pKa of nearby functional groups, which is critical for target engagement and solubility.[4][5]
-
Thorpe-Ingold Effect: The presence of a gem-dimethyl group can favor cyclization reactions, a principle known as the Thorpe-Ingold effect. This can be strategically employed in the synthesis of more complex heterocyclic systems.[4][5]
Synthetic Strategies for Gem-Dimethyl Substituted Pyridine Amines
The construction of gem-dimethyl substituted pyridine amine fragments can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the pyridine ring and the availability of starting materials.
Synthesis via Nucleophilic Addition to Pyridyl Ketones
A common and versatile approach involves the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a pyridyl ketone, followed by a Ritter-type reaction or other amination strategies.
Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)propan-2-amine
-
Step 1: Synthesis of 2-(Pyridin-4-yl)propan-2-ol. To a solution of 4-acetylpyridine (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(pyridin-4-yl)propan-2-ol, which can be used in the next step without further purification.
-
Step 2: Ritter Reaction for Amination. To a stirred solution of 2-(pyridin-4-yl)propan-2-ol (1.0 eq) in acetonitrile at 0 °C, concentrated sulfuric acid (2.0 eq) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto crushed ice and basified with a cold aqueous sodium hydroxide solution (e.g., 2 M) to a pH of >10. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(pyridin-4-yl)propan-2-amine.
Diagram: Synthetic Workflow for 2-(Pyridin-4-yl)propan-2-amine
Caption: General workflow for the synthesis of 2-(pyridin-4-yl)propan-2-amine.
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing highly substituted pyridine rings.[7] While direct synthesis of gem-dimethyl amine fragments via MCRs is less common, these methods can be adapted to generate precursors that are then converted to the desired amines. For instance, a Hantzsch-type synthesis can yield a dihydropyridine that is subsequently modified.[8]
Characterization and Analytical Data
The structural elucidation and purity assessment of gem-dimethyl substituted pyridine amine fragments are crucial. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | A characteristic singlet in the upfield region (typically δ 1.2-1.6 ppm) integrating to six protons, corresponding to the two methyl groups of the gem-dimethyl moiety. A broad singlet for the amine protons (which may exchange with D₂O). Aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm) with splitting patterns dependent on the substitution. |
| ¹³C NMR | A quaternary carbon signal for the carbon bearing the gem-dimethyl group. Signals for the methyl carbons. Aromatic carbon signals for the pyridine ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns may show the loss of a methyl group. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). C-H stretching and bending vibrations for the alkyl and aromatic groups. C=N and C=C stretching vibrations for the pyridine ring. |
Applications in Medicinal Chemistry and Drug Design
The gem-dimethyl substituted pyridine amine fragment is a key component in a variety of therapeutic agents across different disease areas.[9][10]
Kinase Inhibitors
In the realm of oncology, kinase inhibitors are a major class of targeted therapies. The pyridine amine core can effectively mimic the purine structure of ATP and interact with the hinge region of the kinase active site.[11] The gem-dimethyl group can enhance binding to hydrophobic pockets and improve metabolic stability, leading to more potent and durable inhibitors. For example, in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors for cancer therapy, the strategic placement of a gem-dimethyl group has been shown to influence potency and selectivity.[6]
Diagram: Pharmacophore Model for Kinase Inhibition
Caption: Interaction model of a gem-dimethyl pyridine amine inhibitor with a kinase active site.
Antiviral Agents
The gem-dimethyl pyridine motif has also been incorporated into antiviral drug candidates. For instance, derivatives of gem-dimethyl-hydroxymethylpyridine have been identified as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase.[12] In this context, the gem-dimethyl group likely contributes to favorable interactions within the enzyme's binding site and enhances the overall drug-like properties of the molecule.
Nitric Oxide Synthase (iNOS) Inhibitors
Inhibitors of inducible nitric oxide synthase (iNOS) have therapeutic potential in inflammatory diseases. 2-Amino-4-methylpyridine analogues have been designed and synthesized as iNOS inhibitors, demonstrating the utility of substituted pyridine amines in this area.[13] The incorporation of a gem-dimethyl group in such scaffolds could further optimize their potency and pharmacokinetic profiles.
Conclusion
Gem-dimethyl substituted pyridine amine fragments represent a powerful and versatile building block in modern drug discovery. Their inherent structural and physicochemical properties, including enhanced metabolic stability, conformational rigidity, and the ability to engage in favorable hydrophobic interactions, make them a valuable tool for medicinal chemists. A thorough understanding of their synthesis, characterization, and structure-activity relationships is essential for leveraging their full potential in the design of next-generation therapeutics. The continued exploration of novel synthetic methodologies and the application of this privileged scaffold in diverse therapeutic areas will undoubtedly lead to the development of innovative and effective medicines.
References
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
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Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]
-
Fawell, S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... ACS Publications. [Link]
-
Zhang, J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)... PMC. [Link]
-
Janssen Research & Development. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. PubMed. [Link]
-
Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]
-
Brückner, R. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]
-
Ellman, J. A., et al. (2006). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Journal of Organic Chemistry. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Meijer, L., et al. (2020). Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. ResearchGate. [Link]
-
Sherman, D. H., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]
-
Various Authors. (2020). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Loughborough University Research Repository. (2011). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Chen, C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
-
Various Authors. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
-
Various Authors. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]
-
Al-Hazimi, H. M., et al. (2006). synthesis of some pyridine and pyrimidine derivatives via Michael-addition. Journal of Saudi Chemical Society. [Link]
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Strategic Fluorination: Leveraging Novel Heterocyclic Amines for Lead Optimization
Executive Summary
In the multiparametric optimization (MPO) of drug candidates, the introduction of fluorine into saturated heterocyclic amines (piperidines, pyrrolidines, azetidines) is a high-impact tactic. Beyond the classical "metabolic block" strategy, strategic fluorination modulates basicity (pKa), lipophilicity (LogD), and molecular conformation via the gauche effect. This guide details the physicochemical rationale, synthetic pathways, and specific protocols for deploying fluorinated heterocyclic amines to rescue stalled lead compounds.
The Physicochemical Toolkit: Why Fluorinate the Amine?
The introduction of a fluorine atom adjacent to a basic nitrogen is not merely a steric maneuver; it is an electronic recalibration of the pharmacophore.
Basicity Modulation (pKa Shift)
The most immediate impact of
-
Mechanism: The electron-deficient fluorine pulls density through the
-framework, destabilizing the protonated ammonium species. -
Impact: Lowering the pKa (typically by 1.0–2.5 units) reduces the fraction of the drug that is ionized at physiological pH (7.4). This increases membrane permeability (
) and reduces lysosomal trapping and hERG channel inhibition, which are often driven by high basicity.
Conformational Control (The Gauche Effect)
Unlike sterically demanding groups (e.g., methyl) that prefer an anti disposition, fluorine on a
-
Origin: This is driven by hyperconjugation (
) and electrostatic attraction between and .[1] -
Application: In 3-fluoropiperidines or 3-fluoropyrrolidines, this locks the ring into a specific chair or envelope conformation, pre-organizing the vector of the N-substituent to match the binding pocket, thereby reducing the entropic penalty of binding.
Data Summary: Physicochemical Shifts
The following table illustrates the shift in properties when converting a parent heterocycle to its fluorinated analogue.
| Scaffold | Modification | LogD | Conformation Preference | |
| Piperidine | 3-Fluoro | -1.5 to -2.0 | Increases | Axial F preferred (Chair) |
| Piperidine | 3,3-Difluoro | -3.0 to -3.5 | Increases ++ | Chair distortion |
| Pyrrolidine | 3-Fluoro | -1.8 | Increases | Envelope (F endo/exo dependent) |
| Azetidine | 3-Fluoro | -1.2 | Increases | Puckered |
| Azetidine | 3,3-Difluoro | -2.5 | Increases ++ | Planar/Flattened |
Strategic Decision Matrix
The following Graphviz diagram outlines the logic flow for selecting a fluorinated amine strategy during Lead Optimization.
Caption: Decision matrix for deploying fluorinated amines based on specific DMPK or potency liabilities.
Synthetic Methodologies
While "Late-Stage Functionalization" (LSF) via C-H activation is an emerging field, the most reliable method for generating chiral fluorinated amines in a drug development setting remains Stereoselective Deoxofluorination . This approach allows for the installation of fluorine into complex intermediates with predictable stereochemical inversion.
Protocol: Stereoselective Deoxofluorination of 3-Hydroxypiperidine Scaffolds
This protocol describes the conversion of a chiral 3-hydroxypiperidine intermediate to its 3-fluoropiperidine analogue with inversion of configuration (e.g.,
Reagents & Equipment
-
Substrate: N-Boc-3-hydroxy-piperidine derivative (dried azeotropically with toluene).
-
Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) or DAST. Note: Deoxo-Fluor is thermally more stable than DAST.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous
. -
Vessel: Teflon or Polypropylene reactor (glass is acceptable for short durations, but etching can occur).
Step-by-Step Workflow
-
Preparation: Charge the N-Boc-3-hydroxypiperidine (1.0 equiv) into the reaction vessel under nitrogen atmosphere. Dissolve in anhydrous DCM (
concentration). -
Cooling: Cool the solution to
using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-products (enamines). -
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 20 minutes. Maintain internal temperature below
. -
Reaction: Stir at
for 1 hour, then allow the mixture to warm slowly to room temperature ( ) over 4 hours. -
Monitoring: Monitor by TLC or LCMS. The hydroxyl starting material should disappear. Note: The Boc group usually survives these conditions, but acid-labile groups may require careful handling.
-
Quench (Exothermic): Cool the mixture back to
. Slowly add saturated . Caution: Vigorous gas evolution ( , HF) will occur. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
-
NMR:
NMR should show a multiplet around to ppm. -
Stereochemistry: The coupling constants (
) in NMR will change significantly due to the chair flip or conformational lock induced by the fluorine.
Case Study: MRTX1133 (KRAS G12D Inhibitor)[4]
A premier example of fluorinated heterocyclic amine optimization is found in the development of MRTX1133 , a non-covalent inhibitor of KRAS G12D.[2]
-
Challenge: The initial lead compounds possessed reasonable affinity but suffered from poor metabolic stability and suboptimal potency.
-
Solution: The introduction of a fluorine atom at the
-position of the pyrrolizidine core (a fused pyrrolidine system). -
Outcome:
-
Potency: The fluorine atom engaged in a specific electrostatic interaction within the binding pocket and pre-organized the ring conformation, resulting in an 11-fold increase in potency .
-
Metabolic Stability: The electron-withdrawing nature of the fluorine deactivated the adjacent C-H bonds toward CYP450-mediated oxidation.
-
Result: This modification was pivotal in advancing the molecule to clinical trials.
-
Future Outlook: Automated Synthesis
The future of fluorinated amine synthesis lies in Flow Chemistry . Recent advances utilize photoredox catalysis in flow reactors to perform direct C(sp3)-H fluorination of amines. This avoids the need for pre-functionalized hydroxyl precursors, allowing chemists to "scan" fluorine positions on a finished lead molecule directly.
Workflow: Photoredox C-H Fluorination (Conceptual)
Caption: Automated flow synthesis for late-stage C-H fluorination.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Wang, X., et al. (2022). Discovery of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123–3133. Link
-
Champagne, P. A., et al. (2015). Photoredox-Mediated C–H Functionalization of Amines. Chemical Reviews, 115(17), 9073–9174. Link
Sources
Methodological & Application
Protocol for the Introduction of a gem-Dimethylamine Moiety onto a Fluoropyridine Core via Nucleophilic Aromatic Substitution (SNAr)
For: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a gem-dimethylamine group onto a fluoropyridine scaffold is a crucial transformation in medicinal chemistry and materials science. Dimethylaminopyridines are prevalent structural motifs in a wide array of biologically active compounds and are valued for their ability to modulate physicochemical properties such as solubility, basicity, and receptor binding affinity.[1][2] This protocol details a robust and reproducible method for the nucleophilic aromatic substitution (SNAr) of a fluorine atom on a pyridine ring with dimethylamine.
The choice of a fluoropyridine as the electrophilic partner is strategic. The high electronegativity of the fluorine atom, coupled with the inherent electron-deficient nature of the pyridine ring, significantly activates the ipso-carbon towards nucleophilic attack.[3][4] This enhanced reactivity often allows for milder reaction conditions compared to other halopyridines, leading to improved functional group tolerance and higher yields.[3][5] The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[6][7][8]
This application note provides a comprehensive guide, including a detailed step-by-step protocol, a discussion of key experimental parameters, and safety considerations for the synthesis of gem-dimethylaminopyridines.
Reaction Scheme & Mechanism
The overall transformation involves the displacement of a fluoride ion from the fluoropyridine ring by dimethylamine.
Caption: General reaction scheme and mechanism for the SNAr reaction.
Experimental Protocol
This protocol provides a general method for the reaction of 2-fluoropyridine with dimethylamine. The reaction can be adapted for other fluoropyridine isomers and substituted derivatives with appropriate modifications to the reaction conditions.
Materials and Equipment
-
2-Fluoropyridine (or other fluoropyridine substrate)
-
Dimethylamine solution (e.g., 40% in water, 2M in THF, or generated in situ from dimethylformamide)[9]
-
Potassium carbonate (K₂CO₃) or other suitable base (see Table 1)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)[10]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or sealed tube
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a sealable reaction tube), add the fluoropyridine substrate (1.0 eq).
-
Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add the anhydrous polar aprotic solvent (e.g., DMSO) to achieve a concentration of 0.1-0.5 M with respect to the fluoropyridine.
-
-
Addition of Nucleophile:
-
Add the dimethylamine solution (1.2 - 2.0 eq) to the reaction mixture at room temperature. For volatile dimethylamine solutions, addition at a lower temperature (e.g., 0 °C) is recommended to minimize loss.
-
Alternatively, dimethylamine can be generated in situ from N,N-dimethylformamide (DMF) with the assistance of a hydroxide base.[9]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[11]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with water and then with brine to remove the polar aprotic solvent and inorganic salts.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective. For basic amine products, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on the silica gel column.[11]
-
Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).
-
Key Experimental Parameters and Optimization
The success of the SNAr reaction is dependent on several key parameters. The following table provides a summary of typical conditions and considerations for optimization.
| Parameter | Typical Conditions | Rationale and Optimization Considerations |
| Fluoropyridine Substrate | 2-fluoro, 4-fluoro, or substituted fluoropyridines | The position of the fluorine atom and the presence of electron-withdrawing groups on the pyridine ring influence reactivity. Electron-withdrawing groups ortho or para to the fluorine atom accelerate the reaction.[7][8] |
| Nucleophile | Dimethylamine (solution or generated in situ) | An excess of the amine is often used to drive the reaction to completion. Using a solution in a polar aprotic solvent is common. In situ generation from DMF can be a convenient alternative.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic base (e.g., triethylamine) | An inorganic base is typically used to neutralize the HF generated during the reaction. The choice of base can influence the reaction rate and yield. |
| Solvent | DMSO, DMF, NMP, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the intermediate, leaving the nucleophile more reactive.[10][12] The choice of solvent can also affect the reaction temperature. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy of the reaction.[11] For highly activated substrates, the reaction may proceed at lower temperatures. Microwave irradiation can also be employed to accelerate the reaction.[13] |
| Reaction Time | 1 - 24 hours | Reaction time is dependent on the reactivity of the substrate and the reaction temperature. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.[3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature; Inactive catalyst (if used); Poor quality reagents or solvent. | Increase the reaction temperature. Ensure the use of anhydrous solvent and fresh reagents. Consider using a more reactive fluoropyridine substrate if possible. |
| Formation of side products | Reaction temperature is too high; Presence of other reactive functional groups. | Lower the reaction temperature. Protect other sensitive functional groups on the substrate before the reaction. |
| Difficult workup | Emulsion formation; Difficulty in removing high-boiling point solvents. | Add brine to the aqueous layer to break emulsions.[11] For high-boiling point solvents like DMSO or DMF, perform multiple aqueous washes. |
| Poor recovery after purification | Product streaking on silica gel column. | Add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to prevent the basic product from interacting strongly with the acidic silica gel.[11] |
Safety Precautions
-
Fluoropyridines: Fluoropyridines are toxic and can be irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
-
Dimethylamine: Dimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye burns.[16] Handle dimethylamine solutions in a fume hood and wear appropriate PPE.
-
Solvents: Polar aprotic solvents such as DMSO and DMF can be absorbed through the skin. Handle with care and avoid direct contact.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[17][18]
Analytical Methods for Monitoring and Characterization
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the starting material, product, and any byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information about the final product. ¹⁹F NMR is particularly useful for confirming the substitution of the fluorine atom.[19][20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the SNAr reaction.
Conclusion
The nucleophilic aromatic substitution of fluoropyridines with dimethylamine is a highly effective and versatile method for the synthesis of gem-dimethylaminopyridines. The protocol outlined in this application note provides a reliable and reproducible procedure for this important transformation. By carefully controlling the reaction parameters and adhering to the safety precautions, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.
References
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PMC. (2016, February 9). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.
- RSC Publishing. (2018, September 28). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.
- Benchchem. (n.d.).
- JIN DUN CHEMISTRY. (2025, February 9). Why 4-Dimethylaminopyridine 99% Is a Vital Reagent in Organic Synthesis and Pharmaceutical Manufacturing.
- ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents | Request PDF.
- ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- ChemicalBook. (2024, March 4). Review and related research on 4-Dimethylaminopyridine.
- Fisher Scientific. (n.d.).
- The Indispensable Role of 4-Dimethylaminopyridine (DMAP) in Modern Organic Synthesis. (2026, February 12).
- Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How w....
- ResearchGate. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Fisher Scientific. (2009, October 2).
- Chemistry Steps. (2021, August 9).
- AK Scientific, Inc. (n.d.). 1-(2,5-Dimethylphenyl)-2-fluoroethanamine.
- CDH Fine Chemical. (n.d.).
- Suzhou Highfine Biotech. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- ACS Publications. (2024, December 17). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media | ACS Sustainable Chemistry & Engineering.
- Comptes Rendus de l'Académie des Sciences. (2023, January 16).
- PMC. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Apollo Scientific. (n.d.). 4-(Dimethylamino)pyridine.
- MDPI. (2006, February 25).
- PMC. (n.d.). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides.
- Dimethylamine - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
- SciSpace. (2006, February 25).
- ResearchGate. (2025, August 6).
- ECHEMI. (n.d.).
- ResearchGate. (2026, February 7).
- ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry.
- ATSDR. (n.d.). 55 6.
- ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Scribd. (n.d.). Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change.
- ResearchGate. (n.d.).
Sources
- 1. Why 4-Dimethylaminopyridine 99% Is a Vital Reagent in Organic Synthesis and Pharmaceutical Manufacturing [jindunchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lab Reporter [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 13. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. aksci.com [aksci.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Fluorinated Pyridine Amines
[1]
Status: Operational Ticket Type: Advanced Troubleshooting & Methodology Assigned Specialist: Senior Application Scientist
Introduction: The Volatility Paradox
Fluorinated pyridine amines present a unique "double-bind" in organic synthesis.[1] The fluorine atom introduces lipophilicity and alters the pKa of the pyridine ring, while the amine functionality often leads to oxidation or "streaking" on silica. Most critically, low molecular weight fluorinated pyridines are frequently volatile , leading to catastrophic product loss during standard rotary evaporation.[1]
This guide addresses the specific physicochemical challenges of isolating these compounds. It replaces generic advice with field-proven protocols designed to "lock" the molecule in a non-volatile state or purify it without traditional concentration steps.[1]
Module 1: Diagnostic & Triage
Q: I synthesized a 2-fluoro-4-aminopyridine derivative, but my flask was empty after the rotavap. Did the reaction fail?
A: Likely not. If your product has a molecular weight < 150-200 g/mol , it may have co-evaporated with your solvent.[1] Fluorine substitution often disrupts intermolecular hydrogen bonding, significantly increasing vapor pressure compared to non-fluorinated analogs.[1]
-
Immediate Action: Check your solvent trap.[1] If the product is there, recover it.
-
Prevention: Do not apply high vacuum (< 20 mbar) to the free base.[1] Use Method A (The Salt Trap) for isolation.[1]
Q: My compound streaks across the TLC plate and vanishes on the column. What is happening?
A: This is a classic interaction between the basic pyridine nitrogen and the acidic silanols (Si-OH) on silica gel. Fluorinated pyridines are weaker bases than pyridine, but they still interact.[1]
-
Immediate Action: Switch to Method C (Neutralized Chromatography) or use Basic Alumina.
Module 2: The "Salt Trap" (Gold Standard)
The most reliable method to purify and store volatile amines is to convert them into a non-volatile crystalline salt. This "locks" the vapor pressure and prevents oxidation.[1]
Protocol A: Anhydrous Hydrochloride Salt Formation
Best for: Isolating volatile amines from non-basic impurities without chromatography.
Reagents:
-
Anhydrous solvent (Diethyl ether, MTBE, or Dioxane).[1]
-
HCl source: 2M HCl in Diethylether or 4M HCl in Dioxane (Commercial).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of anhydrous Et₂O or MTBE. If the crude is an oil, dilute it 1:5 with solvent.[1]
-
Precipitation: Cool the solution to 0°C in an ice bath.
-
Acidification: Dropwise add the HCl solution with vigorous stirring.
-
Isolation: Filter the solid rapidly under a blanket of Nitrogen (some salts are hygroscopic).[1]
-
Washing: Wash the filter cake with cold, anhydrous ether to remove non-basic impurities.[1]
-
Recovery: If the free base is required later, regenerate it only immediately before use via Method B .
Expert Insight: Avoid aqueous HCl. Water introduces solubility issues and makes drying difficult, which defeats the purpose of avoiding volatility.[1]
Module 3: The pH Swing (Extraction Dynamics)
Fluorine atoms on the pyridine ring are electron-withdrawing, which drastically lowers the pKa of the ring nitrogen (and affects the exocyclic amine).
-
Pyridine pKa: ~5.2[1]
-
2-Fluoropyridine pKa: ~ -0.44 (Very weak base) [1][1]
-
4-Aminopyridine pKa: ~9.1[1]
-
2-Fluoro-4-aminopyridine: Estimated pKa ~6.0–7.0.[1]
You must tune your extraction pH to these shifted values.
Visualizing the Workflow
Caption: Figure 1.[1][4] Acid-Base extraction strategy optimized for fluorinated pyridine amines. Note the specific pH targets.
Troubleshooting the Swing:
-
Issue: The fluorinated amine is not extracting into the organic layer at pH 10.
-
Cause: Highly fluorinated species (e.g., pentafluoropyridine derivatives) may have such low pKa values that they do not protonate well, or they are so lipophilic they stay organic even when protonated.[1]
-
Fix: If the pKa is < 2, the "Swing" method fails. Use Distillation or Chromatography .[1]
Module 4: Chromatographic Purification
If the salt method fails or you need high purity, chromatography is necessary.[1] However, standard silica is acidic (pH 4-5).[1]
Protocol C: Triethylamine-Doped Silica [1]
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate containing 1% Triethylamine (Et₃N) .[1]
-
Column Packing: Pour the column and flush with 2 column volumes of the Et₃N-doped solvent.[1] This neutralizes acidic sites.[1]
-
Elution: Run the column with the Et₃N present.[1]
Module 5: Distillation (The Last Resort)
For liquids that are stable but volatile, Kugelrohr distillation is superior to standard distillation because of the short path (minimizing hold-up volume).[1]
Data Table: Boiling Point Estimations & Azeotropes
| Compound Class | Approx BP (Atm) | BP @ 10 mmHg | Azeotrope Risk |
| Pyridine | 115°C | ~40°C | Forms azeotrope with Water (BP 92°C) |
| 2-Fluoropyridine | 126°C | ~45°C | Low viscosity, highly volatile |
| 3-Fluoropyridine | 107°C | ~35°C | Extreme Volatility Risk |
| 4-Aminopyridine | 273°C (Solid) | Sublimes | High MP, but F-analogs may be oils |
Protocol D: Kugelrohr "Bulb-to-Bulb" Distillation
-
Place crude oil in the source bulb.[1]
-
Connect receiving bulbs and cool the receiver with Dry Ice/Acetone (-78°C).
-
Apply vacuum (start gentle, 50 mbar) and rotate.[1]
-
Slowly heat the oven.
References
-
Structural and pKa Data
-
Purification of Laboratory Chemicals
-
Handling Volatile Amines (Salt Formation)
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Purification of Laboratory Chemicals - W. L. F. Armarego, Douglas Dalzell Perrin - Google ブックス [books.google.co.jp]
Minimizing defluorination side reactions during synthesis
Topic: Minimizing Defluorination Side Reactions During Synthesis Ticket ID: F-STAB-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary: The C-F Bond Paradox
Welcome to the Fluorine Chemistry Support Hub. You are likely here because a C-F bond—theoretically the strongest single bond in organic chemistry (
While thermodynamically stable, C-F bonds are kinetically vulnerable to oxidative addition by transition metals (Pd, Ni), nucleophilic attack (
Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings
Issue: "I am performing a Suzuki-Miyaura coupling on a chloro-fluoroarene. I see significant defluorination (HDF) or 'scrambling' of the fluorine position."
Root Cause Analysis
In Pd-catalyzed couplings, the metal center (
Diagnostic Workflow
| Variable | Check | Adjustment Strategy |
| Ligand | Are you using simple phosphines ( | Switch to Bulky Biaryl Phosphines. Ligands like XPhos or RuPhos increase the rate of Reductive Elimination (RE) over the rate of C-F insertion. |
| Base | Is the base strong ( | Downgrade Base Strength. Strong bases promote benzyne formation (elimination of HF). Switch to |
| Solvent | Is the solvent protic or wet? | Dry Solvents. Water/Alcohols act as proton sources for hydrodefluorination. Use anhydrous THF or Dioxane. |
The Mechanism of Failure (Visualization)
The diagram below illustrates the "Danger Zone" where the catalytic cycle diverges into defluorination.
Caption: The competition between C-Cl and C-F activation. Bulky ligands accelerate the 'Reductive Elimination' step, closing the green cycle before the red path can occur.
Module 2: Troubleshooting Hydrogenation Reactions
Issue: "I am reducing a nitro group or alkene on a fluorinated scaffold using Pd/C and
Root Cause Analysis
Palladium on Carbon (Pd/C) is an excellent catalyst for Hydrodefluorination (HDF). The Pd surface activates the C-F bond, and the abundant surface hydrides replace F with H.
Q&A Troubleshooting
Q: Can I just lower the pressure? A: Sometimes, but often not enough. HDF can occur even at 1 atm. You need to modify the catalyst surface.
Q: What is the "Poisoning" technique? A: Adding a catalyst poison blocks the highly active sites responsible for C-F cleavage while leaving enough activity for nitro/alkene reduction.
-
Protocol: Add 0.5 - 1.0 equivalents of Diphenylsulfide or Ammonium Acetate to the reaction mixture.
-
Alternative: Switch to
(Adams' Catalyst) or Vanadium-doped catalysts, which are less prone to oxidative addition into C-F bonds compared to Pd.
Module 3: Troubleshooting Nucleophilic Substitution ( )
Issue: "I want to displace a chloride on my ring, but the nucleophile is attacking the fluorine instead."
Root Cause Analysis
In Nucleophilic Aromatic Substitution (
Strategic Adjustments
-
Switch Mechanisms: Stop using
. Switch to a transition-metal catalyzed coupling (Buchwald-Hartwig). Pd(0) reacts with C-Cl/Br much faster than C-F (the opposite of ). -
Temperature Control: If you must use
, run the reaction at the lowest possible temperature. The activation energy for C-F displacement is slightly different than C-Cl; cryo-conditions (-78°C to 0°C) may improve regioselectivity.
Standard Operating Procedure (SOP)
Protocol: "Safe-Mode" Suzuki Coupling for Polyfluorinated Arenes
This protocol utilizes steric bulk to prevent C-F activation.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst:
(1 mol%) + XPhos (2-4 mol%)-
Why XPhos? The bulky biaryl structure creates a "wall" around the Pd center, physically preventing the smaller C-F bond from approaching for oxidative addition, while allowing the larger C-Cl/Br to react.
-
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add Pd precursor, XPhos, Boronic Acid, Base, and Substrate to a reaction vial.
-
Solvate: Add anhydrous Dioxane. (Do not use water as a co-solvent if defluorination is a known risk; the phosphate base is sufficiently soluble).
-
Temperature: Heat to 80°C.
-
Note: Avoid reflux (100°C+) initially. Higher T increases the probability of overcoming the activation barrier for C-F cleavage.
-
-
Monitor: Check LCMS at 1 hour. Look for the [M-F+H] peak (mass = Product - 18).
-
Workup: Filter through Celite to remove Pd/Base, concentrate, and purify.
Decision Tree for Defluorination
Use this logic flow to determine your next experimental move.
Caption: Logical troubleshooting flow for identifying the source of fluorine loss.
References
-
Mechanistic Studies on C-F Activation: Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research. Link
-
Ligand Effects in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Preventing Hydrodefluorination: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link
-
Base Effects in C-F Functionalization: Pahima, E., et al. (2019). "C-F Bond Activation in Organic Synthesis." Chemical Reviews. Link
Technical Support Center: Crystallization of Gem-Dimethyl Pyridine HCl Salts
Welcome to the technical support center for the crystallization of gem-dimethyl pyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this important class of compounds. The formation of a stable, pure crystalline salt is a critical step in pharmaceutical development, directly impacting the physicochemical properties, manufacturability, and bioavailability of an Active Pharmaceutical Ingredient (API).[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust and reproducible crystallization outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of gem-dimethyl pyridine HCl salts, providing the essential knowledge needed to design successful experiments.
Q1: What are the primary challenges in crystallizing gem-dimethyl pyridine HCl salts?
A1: Gem-dimethyl pyridine HCl salts present a unique set of challenges. As hydrochloride salts of an organic base, they are often highly polar and can be hygroscopic, readily absorbing moisture from the atmosphere.[4][5][6] This can interfere with the crystallization process, potentially leading to the formation of oils or lower-purity hydrates.[5][7] The gem-dimethyl substitution on the pyridine ring increases steric hindrance and lipophilicity compared to simple pyridine HCl. This modification can significantly alter solubility profiles in common organic solvents, making solvent selection less predictable. Furthermore, like many organic salts, they are susceptible to "oiling out," where the compound separates from the solution as a liquid phase instead of a solid, especially at high concentrations or during rapid cooling.[8][9][10]
Q2: How do I select an appropriate solvent system for my gem-dimethyl pyridine HCl salt?
A2: Solvent selection is the most critical parameter in a crystallization experiment. The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11][12][13] For a polar salt like a gem-dimethyl pyridine HCl, polar protic solvents such as lower alcohols (isopropanol, ethanol) are often good starting points.[14]
A systematic approach involves:
-
Solubility Screening: Test the solubility of a small amount of your salt in a range of solvents of varying polarity (e.g., isopropanol, acetone, acetonitrile, ethyl acetate, toluene) at both room temperature and the solvent's boiling point.[12]
-
Binary Solvent Systems (Anti-solvent): If no single solvent provides the ideal solubility profile, a binary system is highly effective.[15][16] Dissolve the salt in a "good" solvent (e.g., ethanol) in which it is very soluble, and then add a miscible "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexane) in which the salt is insoluble to induce precipitation.[14][15][17] The gem-dimethyl groups may increase solubility in less polar solvents compared to unsubstituted pyridine HCl, making anti-solvents like toluene or methyl tert-butyl ether (MTBE) potentially effective.
Diagram: Decision Workflow for Solvent System Selection
Caption: A decision tree for selecting an appropriate crystallization solvent system.
Q3: What is the importance of controlling the cooling rate, and what is a good starting point?
Q4: How can I determine the purity and polymorphic form of my crystals?
A4: Characterizing the resulting solid is crucial to confirm the success of the crystallization.[1][21] A multi-technique approach is recommended:
-
Purity (Chemical): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity by quantifying the main compound relative to any impurities.
-
Form (Solid-State):
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph).[7] Each polymorph has a unique diffraction pattern, akin to a fingerprint.
-
Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting point and phase transitions. A sharp melting peak indicates a crystalline material, while a broad transition or the absence of a sharp peak might suggest an amorphous solid or the presence of impurities.[7]
-
Microscopy: Visual inspection under a microscope can quickly reveal if the material consists of well-defined crystals or an amorphous solid. Polarized light microscopy is particularly useful for identifying crystalline material.
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound is "oiling out" instead of crystallizing.
-
Probable Cause: This occurs when the solute separates from the solution as a supercooled liquid because the solution temperature is above the melting point of the solid at that concentration, or because the rate of supersaturation is too high for nucleation to occur.[8][9][10] Impurities can also lower the melting point, exacerbating this issue.[9] The oil phase is often a good solvent for impurities, leading to a poor final product.[8][22]
-
Solutions:
-
Reduce the Cooling Rate: Cool the solution much more slowly. This keeps the level of supersaturation low and gives molecules time to nucleate and grow into a crystal lattice rather than forming liquid droplets.[10]
-
Increase Solvent Volume: The solution may be too concentrated. Return the mixture to the heat source, add more of the primary solvent until the oil redissolves completely, and then attempt to cool it again slowly.[9][23]
-
Introduce Seed Crystals: Adding a few small crystals of the desired solid product to the slightly supersaturated solution provides a template for crystal growth, bypassing the kinetic barrier for nucleation and preventing the system from reaching the high supersaturation level where oiling occurs.[23]
-
Change the Solvent System: The chosen solvent may be too "good." Try a solvent in which the compound is less soluble, or in an anti-solvent system, increase the proportion of the anti-solvent.[23]
-
Diagram: Troubleshooting Workflow for "Oiling Out"
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syrris.com [syrris.com]
- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. agnopharma.com [agnopharma.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. bia.si [bia.si]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 19. mt.com [mt.com]
- 20. scispace.com [scispace.com]
- 21. pharmtech.com [pharmtech.com]
- 22. lutpub.lut.fi [lutpub.lut.fi]
- 23. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(5-Fluoropyridin-2-yl)propan-2-amine
This guide provides an in-depth technical analysis of the
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists[1]
Executive Summary & Structural Logic
This molecule presents a unique spectroscopic challenge due to the interplay between the electron-deficient pyridine ring, the strongly electronegative fluorine atom (
Key Analytical Features:
-
Fluorine Coupling: The
nucleus ( , 100% abundance) splits aromatic signals significantly, creating complex multiplet patterns often mistaken for impurities. -
Gem-Dimethyl Singlet: The isopropylamine moiety creates a diagnostic 6-proton singlet, verifying the integrity of the quaternary carbon center.
-
Solvent Dependency: The amine (
) protons are labile; their visibility and chemical shift are strictly dictated by solvent choice (DMSO-d vs. CDCl ).
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of fine coupling constants (
Recommended Workflow (DOT Visualization)
Figure 1: Optimized sample preparation workflow for amine-containing fluoropyridines.
Why DMSO-d
Spectral Assignment & Coupling Analysis[2][3][4]
The Aromatic Region (6.5 – 8.5 ppm)
The pyridine ring protons (H3, H4, H6) exhibit an AMX spin system complicated by large heteronuclear coupling to
| Proton | Position | Multiplicity | Approx.[2][3][4] Shift ( | Coupling Constants ( | Structural Logic |
| H6 | Ortho to F | Doublet (d) | 8.45 | Deshielded by Nitrogen and Fluorine. | |
| H4 | Ortho to F | TD or DDD | 7.60 | "Sandwiched" between F and H3. | |
| H3 | Meta to F | DD | 7.45 | Shielded relative to H6; adjacent to alkyl group. |
The Aliphatic Region (1.0 – 2.0 ppm)
-
Gem-Dimethyl (
): Appears as a strong singlet (6H) around 1.40 ppm .-
Note: If this peak splits into two singlets, it indicates restricted rotation (rare at RT) or the presence of a chiral center elsewhere (not applicable here) or formation of a salt where the symmetry is broken.
-
-
Amine (
): Broad singlet (2H).-
In CDCl
: ~1.6 ppm (often overlaps with water or methyls). -
In DMSO-d
: ~2.5–3.5 ppm (distinct).
-
Visualization of Fluorine Coupling
The splitting of H4 is the most complex. The diagram below illustrates the coupling tree for H4, showing how the "Triplet of Doublets" (td) or "DDD" appearance arises.
Figure 2: Coupling tree for the H4 proton. The large couplings to both F and H3 often result in a pseudo-triplet appearance.
Comparative Analysis: Benchmarking Performance
Solvent Selection Guide
This table compares the spectral quality of the product in the two most common NMR solvents.
| Feature | DMSO-d | CDCl | Implication |
| Sharp/Broad Singlet (~3.0 ppm) | Very Broad/Invisible (~1.6 ppm) | Use DMSO for integration/quantification of amine. | |
| Water Peak | Distinct at 3.33 ppm | Variable (1.56 ppm) | In CDCl |
| Aromatic Resolution | Excellent separation of H3/H4 | Good, but potential overlap | DMSO separates the polar pyridine signals better. |
Precursor vs. Product Verification
A common synthesis route involves the addition of MeMgBr or MeLi to 2-cyano-5-fluoropyridine .
| Signal | Precursor (Nitrile) | Product (Amine) | Validation Check |
| Aliphatic | None (or solvent impurities) | Singlet (6H, ~1.4 ppm) | Appearance of the gem-dimethyl group is the primary confirmation of reaction success. |
| H3 Shift | Deshielded (anisotropic effect of CN) | Shielded (inductive effect of alkyl) | H3 shifts upfield (lower ppm) upon conversion. |
| IR Correlation | Strong peak at ~2240 cm | Absent CN; New NH stretches | NMR should corroborate the disappearance of the nitrile. |
Troubleshooting & Validation
"Ghost" Peaks
-
Issue: A triplet at ~1.1 ppm and quartet at ~3.5 ppm.
-
Cause: Diethyl ether or Ethanol residue.[2] This synthesis often requires ether extraction.
-
Solution: Dry sample under high vacuum for >4 hours at 40°C.
Integration Errors
-
Issue: The aromatic region integrates to 3.0, but the methyl singlet integrates to 5.4 (instead of 6.0).
-
Cause: T1 relaxation time differences. Methyl protons relax slower than aromatics.
-
Solution: Increase the relaxation delay (d1) to 5–10 seconds for quantitative integration.
NMR Cross-Check
To validate the structure without proton overlap, run a
-
Expectation: A single sharp singlet at approximately -130 to -135 ppm (relative to CFCl
). -
Impurity Check: Any secondary peaks in the Fluorine spectrum indicate regioisomers or unreacted starting material.
References
-
Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Solvents as Trace Impurities." The Journal of Organic Chemistry.
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for F-H coupling constants).
-
Reich, H. J. (2024). "Bucky's NMR Coupling Constant Data." University of Wisconsin-Madison.
Sources
A Comparative Guide to the Metabolic Stability of Gem-Dimethyl vs. Ethyl Amines for Drug Development Professionals
In the intricate process of drug discovery and development, optimizing a compound's metabolic stability is a critical step toward ensuring its therapeutic efficacy and safety. Amine functional groups, while common in many drug candidates, are often susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] This guide provides a detailed comparison of the metabolic stability of two common amine motifs: gem-dimethyl and ethyl amines. We will delve into the underlying metabolic pathways, present a framework for their experimental comparison, and offer insights to guide rational drug design.
The "Gem-Dimethyl Effect": A Shield Against Metabolism
The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, describes how the presence of two methyl groups on the same carbon atom can sterically hinder adjacent reactive centers, thereby influencing reaction rates.[3][4] In the context of drug metabolism, a gem-dimethyl group alpha to a nitrogen atom can act as a metabolic shield, protecting the amine from enzymatic attack.[5][6] This steric bulk makes it more difficult for the large CYP enzymes to access and oxidize the C-H bonds adjacent to the nitrogen, a common first step in N-dealkylation.[2][7]
In contrast, an ethyl amine presents a less sterically hindered environment. The methylene (CH2) group adjacent to the nitrogen is more accessible to CYP enzymes, making it a more likely site for initial oxidation, leading to subsequent N-dealkylation.[2]
Key Metabolic Pathways of Amines
The primary metabolic routes for both gem-dimethyl and ethyl amines involve oxidative processes catalyzed by CYP enzymes in the liver.[8][9] The two main pathways are:
-
N-Dealkylation: This process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously breaks down to yield a dealkylated amine and a corresponding aldehyde or ketone.[2][10] For ethyl amines, this results in the loss of an ethyl group as acetaldehyde. For gem-dimethyl amines, while theoretically possible, this pathway is often significantly slower due to steric hindrance.
-
N-Oxidation: This pathway involves the direct oxidation of the nitrogen atom to form an N-oxide.[8][10] This can be a significant metabolic route for tertiary amines and can sometimes lead to the formation of reactive metabolites.[11]
Below is a diagram illustrating the primary metabolic pathways for secondary amines.
Caption: Figure 2. Experimental workflow for an in vitro microsomal stability assay.
Conclusion and Implications for Drug Design
The strategic incorporation of a gem-dimethyl group can be a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. [5]By sterically shielding a metabolically labile amine, the gem-dimethyl group can significantly prolong the half-life and reduce the clearance of a compound compared to a less hindered ethyl amine analogue. However, it is important to note that the introduction of a gem-dimethyl group can also increase lipophilicity, which may impact other properties such as solubility and off-target effects. [7]Therefore, a balanced approach and empirical testing, as outlined in the provided protocol, are essential for successful drug design. Understanding the metabolic liabilities of different functional groups allows for a more rational and efficient optimization of lead compounds, ultimately increasing the probability of developing safe and effective medicines.
References
-
Hlavica, P. (2002). N-oxidative transformation of free and N-substituted amine functions by cytochrome P450 as means of bioactivation and detoxication. Drug Metabolism Reviews, 34(4), 853-871. [Link]
-
Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [Link]
-
Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [Link]
-
Hollenberg, P. F., Kent, U. M., & Harlow, G. R. (2005). Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (S)-fluoxetine, and N-desmethyldiltiazem. Drug Metabolism and Disposition, 33(11), 1664-1673. [Link]
-
ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]
-
SlidePlayer. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. [Link]
-
Arkivoc. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. [Link]
-
ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
ResearchGate. (n.d.). The gem -Dimethyl Effect Revisited. [Link]
-
PubMed. (2015, February 16). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. [Link]
-
RSC Publishing. (2021, October 6). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]
-
Synfacts. (n.d.). Dealkylation Reactions of Amines. [Link]
-
The Thorpe-Ingold Effect Revisited. (2020). Journal of Organic Chemistry, 85(15), 9687–9695. [Link]
-
Al-Obaidi, H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(4), 343. [Link]
-
MDPI. (2022, February 10). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. [Link]
-
PubMed Central. (n.d.). N-Dealkylation of Amines. [Link]
-
MDPI. (2023, January 13). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. [Link]
-
SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. [Link]
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- 8. N-oxidative transformation of free and N-substituted amine functions by cytochrome P450 as means of bioactivation and detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of a tert-Butyl Group with 2-Isopropylamine Pyridine
In contemporary drug discovery, the optimization of lead compounds is a multidimensional challenge, balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The tert-butyl group, a common moiety valued for its ability to fill hydrophobic pockets and act as a steric shield, often introduces a metabolic liability.[1] Its sp³-hybridized C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially active or inactive metabolites.[2][3][4] This guide provides a comprehensive analysis of a strategic bioisosteric replacement: substituting the metabolically vulnerable tert-butyl group with the 2-isopropylamine pyridine moiety. This exchange aims to preserve or enhance biological activity while significantly improving metabolic stability and introducing favorable physicochemical properties.
We will explore the underlying rationale for this substitution, compare key physicochemical and pharmacokinetic parameters, provide detailed experimental protocols for evaluation, and present a logical framework for incorporating this strategy into drug design programs.
Rationale and Structural Comparison
The core principle of this bioisosteric switch lies in replacing a metabolically "soft" aliphatic group with a more robust aromatic system that mimics its steric footprint while altering its electronic and metabolic profile. The tert-butyl group is purely lipophilic and sterically demanding. In contrast, the 2-isopropylamine pyridine group offers a similar steric profile via the isopropyl substituent while introducing a pyridine ring. The pyridine nitrogen acts as a hydrogen bond acceptor, increasing polarity and potentially forming beneficial interactions within the target protein.[5] Furthermore, the aromatic nature of the pyridine ring is generally less prone to the common CYP-mediated hydroxylation that plagues the tert-butyl group.[6][7]
Caption: Structural and property comparison of the two moieties.
Comparative Physicochemical Properties
Bioisosteric replacement necessitates a careful evaluation of physicochemical properties that govern a molecule's pharmacokinetic profile. The introduction of the pyridine nitrogen significantly impacts lipophilicity, polarity, and basicity.
| Property | tert-Butyl (Modeled on tert-butylbenzene) | 2-Isopropylamine Pyridine | Rationale for Change |
| cLogP | ~4.11 | ~2.15 | The pyridine nitrogen significantly reduces lipophilicity, which can improve solubility and reduce non-specific binding.[8][9] |
| Topological Polar Surface Area (TPSA) | 0 Ų | 38.33 Ų | The addition of the pyridine N and amine N-H introduces polar surface area, enhancing solubility and potential for H-bonding.[10][11] |
| pKa (of conjugate acid) | N/A | ~7.1 (Predicted) | Introduces basicity, which can be tuned. This allows for salt formation to improve solubility and formulation. Basicity can be modulated by other ring substituents.[12] |
| Molecular Weight | 57.12 g/mol (group) | 135.21 g/mol (group) | The replacement increases molecular weight, a factor to consider in the context of overall drug-like properties. |
Metabolic Stability: The Primary Driver
The Achilles' heel of the tert-butyl group is its susceptibility to metabolic oxidation.[3] Cytochrome P450 enzymes, particularly isoforms like CYP3A4 and CYP2C9, readily hydroxylate one of the nine equivalent methyl protons.[2] This initial oxidation can be followed by further oxidation to an aldehyde and then a carboxylic acid, creating a major clearance pathway.[13]
The 2-isopropylamine pyridine moiety offers a significant advantage. Aromatic rings, especially electron-deficient ones like pyridine, are generally more resistant to CYP-mediated oxidation than alkyl groups.[14] While pyridine rings can be metabolized (e.g., N-oxidation or C-hydroxylation), these pathways are often slower. The presence of the amino substituent can further direct metabolism away from the core scaffold. This strategic replacement effectively "shields" the molecule from the primary metabolic attack directed at the tert-butyl group.
Sources
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- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds [ouci.dntb.gov.ua]
- 10. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. Polar surface area - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: LC-MS Fragmentation & Characterization of 2-(5-Fluoropyridin-2-yl)propan-2-amine
This guide outlines the LC-MS/MS characterization of 2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS: 1194374-95-8), a critical fluorinated building block in the synthesis of kinase inhibitors (e.g., TRK inhibitors).
The content is structured to assist analytical scientists in method development, impurity profiling, and structural confirmation.
Executive Summary & Molecule Profile[1]
In drug development, the gem-dimethyl amine moiety attached to a pyridine ring is a privileged scaffold, often used to improve metabolic stability and solubility. The introduction of fluorine at the C5 position of the pyridine ring modulates basicity and lipophilicity.
This guide compares the mass spectral behavior of the target molecule against its non-fluorinated analog, providing a predictive framework for identifying this moiety in complex matrices.
Compound Profile
| Feature | Target Compound | Non-Fluorinated Analog (Control) |
| Name | This compound | 2-(Pyridin-2-yl)propan-2-amine |
| Formula | C₈H₁₁FN₂ | C₈H₁₂N₂ |
| Monoisotopic Mass | 154.09 Da | 136.10 Da |
| [M+H]⁺ Precursor | m/z 155.09 | m/z 137.10 |
| LogP (Predicted) | ~1.2 (Higher Retention) | ~0.8 (Lower Retention) |
| Key Structural Feature | Electron-withdrawing Fluorine at C5 | Unsubstituted Pyridine |
Experimental Methodology
To ensure reproducible fragmentation data, the following LC-MS conditions are recommended. These parameters favor the formation of diagnostic ions essential for structural elucidation.
Sample Preparation Protocol
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute stock 1:100 in Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid. Final concentration: ~10 µg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
LC-MS/MS Parameters (ESI+)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10–40 eV (To observe both labile and backbone cleavages).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Workflow Visualization
The following diagram illustrates the analytical workflow for confirming the fluorinated fragment.
Figure 1: Standardized LC-MS/MS workflow for fluoropyridine amine characterization.
Fragmentation Pattern Analysis
The fragmentation of this compound follows specific pathways governed by the stability of the pyridine ring and the lability of the amine group.
Primary Pathway: Neutral Loss of Ammonia
The most dominant fragmentation channel in ESI+ for this class of compounds is the loss of ammonia (NH₃, 17.03 Da). The tertiary carbocation formed is stabilized by resonance with the adjacent pyridine ring.
-
Transition: m/z 155.09 → m/z 138.06
-
Mechanism: Heterolytic cleavage of the C-N bond.
-
Significance: This peak is often the Base Peak (100% relative abundance) at low-to-medium collision energies (15-25 eV).
Secondary Pathway: Alkyl Cleavage (Gem-Dimethyl Loss)
At higher collision energies (>30 eV), the isopropyl side chain degrades.
-
Transition: m/z 138.06 → m/z 123.03 (Loss of Methyl radical/methane).
-
Transition: m/z 155.09 → m/z 96.02 (5-Fluoropyridinium ion).
-
Note: The formation of m/z 96 indicates the cleavage of the entire isopropylamine side chain, leaving the fluorinated pyridine core.
-
The "Fluorine Effect" (Comparison)
Comparing the fragmentation of the target against its non-fluorinated analog reveals the diagnostic utility of the mass defect.
| Fragment Type | Target (F-Analog) m/z | Control (H-Analog) m/z | Delta (Δ) | Interpretation |
| Precursor [M+H]⁺ | 155.09 | 137.10 | +18 Da | F substitution (19F vs 1H). |
| [M+H - NH₃]⁺ | 138.06 | 120.07 | +18 Da | F is retained on the ring. |
| Pyridine Core | 96.02 | 78.03 | +18 Da | Diagnostic for 5-F-pyridine. |
Fragmentation Pathway Diagram[2]
Figure 2: Proposed fragmentation tree for this compound.
Comparative Performance: CID vs. HCD
When selecting an MS platform (e.g., Triple Quadrupole vs. Orbitrap), the dissociation method affects the spectra.
Collision Induced Dissociation (CID) - Triple Quads
-
Behavior: Slower activation time.
-
Result: Dominance of the m/z 138 (ammonia loss) peak. The spectrum may look "simple," which is excellent for Quantitation (MRM development) but offers less structural detail.
-
Recommended MRM Transition: 155.1 → 138.1.
Higher-Energy Collisional Dissociation (HCD) - Q-Exactive/Orbitrap
-
Behavior: Beam-type collision, higher energy access.
-
Result: Richer spectra. You will observe the m/z 96 (pyridine core) and ring-opening fragments.
-
Application: Best for Qualitative Confirmation (proving the Fluorine is at position 5 via low-mass fingerprinting).
References
-
Doc Brown's Chemistry. (2024). Mass spectrum of propan-2-amine (isopropylamine) - Fragmentation patterns.Link
- Context: Validates the primary amine fragmentation (loss of NH3 and alpha-cleavage) observed in the isopropylamine side chain.
-
National Institutes of Health (NIH). (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group.[2][3]Link
- Context: Discusses the impact of dimethylamine groups on ESI fragmentation and charge localiz
-
American Chemical Society (ACS). (2023).[4] ESI-CID-MS/MS of Pyridine-Based Ligands.Link
- Context: Provides mechanistic insight into the cleavage of substituents
-
ResearchGate. (2006).[5] ESI-MS Fragmentation Mechanisms of 2-Substituted Pyridines.Link
- Context: Supports the mechanism of side-chain expulsion in substituted heterocyclic arom
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Analytical Gauntlet: A Comparative Guide to Validating the Purity of Fluorinated Pyridine Building Blocks
Introduction: The Indispensable Role and Analytical Challenge of Fluorinated Pyridines
Fluorinated pyridine building blocks are cornerstones in modern medicinal chemistry. Their integration into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often transforming a promising lead into a viable drug candidate.[1][2] However, the very properties that make these molecules so valuable also present significant analytical challenges. Ensuring the purity of these building blocks is not merely a quality control checkpoint; it is a critical determinant of experimental reproducibility, the integrity of structure-activity relationship (SAR) data, and ultimately, the safety and efficacy of the resulting therapeutic agents.[2][3]
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the purity of fluorinated pyridine building blocks. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and advocate for a self-validating, orthogonal approach to purity assessment. This resource is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quality control of these vital chemical reagents.
The Analytical Imperative: Why a Multi-Pronged Approach is Essential
Relying on a single analytical technique for purity determination can be a precarious endeavor. Each method possesses inherent biases and limitations. A seemingly pure compound by one method may reveal a host of impurities when subjected to an orthogonal (different and independent) technique.[4][5] This is particularly true for fluorinated pyridines, where the presence of positional isomers, starting materials, and byproducts of fluorination reactions can be easily missed.[6][7] A robust purity assessment, therefore, necessitates a multi-technique, or orthogonal, approach, where the strengths of one method compensate for the weaknesses of another.
dot graph TD; A[Fluorinated Pyridine Sample] --> B{Initial Purity Screen}; B --> C[¹H and ¹⁹F NMR]; B --> D[GC-MS]; B --> E[HPLC]; C --> F{Structural Confirmation & Isomer ID}; D --> G{Volatile Impurity Profile}; E --> H{Non-Volatile Impurity Profile}; F --> I[Combined Purity Assessment]; G --> I; H --> I; I --> J((Final Purity Report));
subgraph "Orthogonal Purity Validation Workflow" A;B;C;D;E;F;G;H;I;J; end caption="Orthogonal workflow for purity validation.";
A Comparative Analysis of Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the most powerful tool for the structural elucidation and purity assessment of fluorinated pyridines.[8][9]
-
Expertise & Experience: The unparalleled chemical shift dispersion of ¹⁹F NMR often allows for the clear resolution of signals from different fluorine environments, making it exquisitely sensitive to isomeric impurities.[10][11] For instance, the ¹⁹F NMR chemical shifts of ortho, meta, and para-substituted fluoropyridines are typically well-separated, providing an unambiguous fingerprint of isomeric purity.[12] Quantitative ¹H NMR (qNMR), when performed with a certified internal standard, is a primary analytical method that can provide a direct and highly accurate measure of absolute purity without the need for a specific reference standard of the analyte itself.[3]
-
Trustworthiness: NMR is a "see-all" technique in that every proton- or fluorine-containing species in the sample will, in principle, generate a signal. This makes it an excellent tool for identifying and quantifying unexpected impurities. However, for quantitative analysis, careful attention must be paid to experimental parameters such as relaxation delays (D1) to ensure accurate integration.[9][10] For ¹⁹F NMR, a relaxation delay of at least five times the longest T1 relaxation time is recommended for accuracies of ±1%.[9]
Experimental Protocol: Quantitative ¹H and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the fluorinated pyridine and 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolve the mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good solubility for both the analyte and the standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).
-
Ensure the spectral width covers all signals from the analyte and the internal standard.
-
Use a relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum, often with ¹H decoupling.[10]
-
Set the spectral width to encompass the expected range of fluorine chemical shifts (a range of 200 ppm is a good starting point).[10]
-
For quantitative measurements, use a relaxation delay of at least 30-60 seconds, or determine the T1 values of the fluorine nuclei and set D1 to be at least 5 times the longest T1.[9][10]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to both spectra.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of nuclei for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable fluorinated pyridines.[13][14]
-
Expertise & Experience: The high resolving power of modern capillary GC columns allows for the separation of closely related isomers that may be difficult to distinguish by other techniques.[15][16] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying process-related impurities such as starting materials or byproducts from the synthesis.[6]
-
Trustworthiness: GC-MS is a destructive technique and may not be suitable for thermally labile compounds, which can degrade in the high temperatures of the injector and column.[14] Therefore, it is crucial to develop a method with appropriate temperature programming to avoid on-column degradation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 100-1000 µg/mL solution of the fluorinated pyridine in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Method Parameters:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For isomeric separations, a more polar column may be necessary.[16]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).[12]
-
Purity is typically reported as the area percentage of the main peak in the total ion chromatogram (TIC).
-
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a highly versatile technique applicable to a wide range of fluorinated pyridines, including those that are non-volatile or thermally sensitive.[14][17]
-
Expertise & Experience: Reversed-phase HPLC with a C18 column is the most common starting point for method development.[18][19] The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single chromatographic peak. Coupling HPLC with a mass spectrometer (LC-MS) provides an even higher level of confidence in peak identification.[20] For highly polar fluorinated pyridines that show poor retention on C18 columns, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[21]
-
Trustworthiness: The purity determined by HPLC area percent can be misleading if impurities have significantly different UV extinction coefficients compared to the main component.[3] Therefore, for accurate quantification, it is often necessary to determine the relative response factors of the impurities.
Experimental Protocol: HPLC Method Development
-
Sample Preparation:
-
Prepare a 0.1-1.0 mg/mL solution of the fluorinated pyridine in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
-
HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength maximum determined from a UV scan).
-
-
Data Analysis:
-
Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Elemental Analysis (EA): The Fundamental Check
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample, offering a fundamental assessment of its purity.[22]
-
Expertise & Experience: A close correlation between the experimentally determined elemental composition and the theoretical values for the pure compound provides strong evidence of its identity and purity.[22] For fluorinated compounds, specialized combustion tubes and absorbents may be required to handle the corrosive nature of fluorine-containing combustion products.[23][24]
-
Trustworthiness: Elemental analysis does not identify specific impurities. An impurity with a similar elemental composition to the main compound may go undetected. Therefore, it should always be used in conjunction with other, more specific techniques.
Case Study: A Comparative Purity Analysis of 2-Bromo-5-fluoropyridine
To illustrate the power of an orthogonal approach, let's consider a hypothetical case study of a commercially available sample of 2-bromo-5-fluoropyridine.
Table 1: Comparative Purity Data for 2-Bromo-5-fluoropyridine
| Analytical Technique | Purity (%) | Impurities Detected |
| ¹H NMR (Quantitative) | 98.5% | Unidentified aromatic signals (approx. 1.5%) |
| ¹⁹F NMR | 99.0% | Isomeric impurity (2-bromo-3-fluoropyridine) at 1.0% |
| GC-MS | 99.2% | Starting material (2-bromopyridine) at 0.8% |
| HPLC-UV (Area %) | 99.5% | Several small, unidentified peaks |
| Elemental Analysis | C: 30.5%, H: 1.5%, N: 7.1% (Theory: C: 30.6%, H: 1.5%, N: 7.1%) | Consistent with theoretical values |
Analysis of the Case Study:
-
¹H and ¹⁹F NMR were crucial in identifying and quantifying an isomeric impurity that would be difficult to resolve by other methods.
-
GC-MS successfully identified a volatile starting material impurity.
-
HPLC indicated the presence of several minor non-volatile impurities.
-
Elemental Analysis confirmed the overall elemental composition.
This case study clearly demonstrates that no single technique provides a complete picture of the sample's purity. By combining the data from these orthogonal methods, a comprehensive and reliable purity assessment can be achieved.
dot graph TD; A[Sample: 2-Bromo-5-fluoropyridine] --> B{Orthogonal Analysis}; B --> C[¹H & ¹⁹F NMR]; B --> D[GC-MS]; B --> E[HPLC-UV]; B --> F[Elemental Analysis]; C --> G[Result: 98.5% Purity, Isomer Detected]; D --> H[Result: 99.2% Purity, Starting Material Detected]; E --> I[Result: 99.5% Purity, Minor Unknowns]; F --> J[Result: Consistent Elemental Composition]; G --> K((Comprehensive Purity Profile)); H --> K; I --> K; J --> K; K --> L[Final Purity: ~98.5% with identified impurities];
subgraph "Case Study Decision Logic" A;B;C;D;E;F;G;H;I;J;K;L; end caption="Decision logic for the case study.";
Common Impurities in Fluorinated Pyridine Building Blocks
The nature of impurities in fluorinated pyridine building blocks is often related to the synthetic route employed. Common impurities include:
-
Starting Materials: Incomplete reaction can lead to the presence of the non-fluorinated pyridine precursor.[7]
-
Positional Isomers: During fluorination reactions, particularly electrophilic fluorination, a mixture of isomers can be formed.[25]
-
Byproducts of Fluorination: Over- or under-fluorination can lead to di- or tri-fluorinated species or other reaction byproducts.[7]
-
Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products can be present in the final product.
-
Degradation Products: Some fluorinated pyridines may be sensitive to light, heat, or moisture, leading to the formation of degradation products over time.[26]
Conclusion: Towards a Gold Standard in Purity Validation
The validation of fluorinated pyridine building block purity is a multifaceted challenge that demands a rigorous, evidence-based approach. This guide has demonstrated that a combination of orthogonal analytical techniques – NMR, GC-MS, HPLC, and Elemental Analysis – is not just best practice, but essential for a comprehensive and trustworthy assessment. By understanding the strengths and limitations of each method and applying them in a complementary fashion, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. The investment in a thorough, multi-technique purity validation is a critical step in the journey from a promising building block to a life-changing therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
